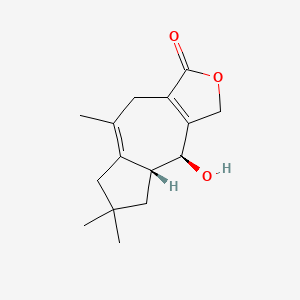![molecular formula C8H3F6NO6S2 B14614836 Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]- CAS No. 57830-56-5](/img/structure/B14614836.png)
Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]- is a chemical compound with the molecular formula C8H3F6NO2 It is known for its unique structure, which includes nitro and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]- typically involves the nitration of 3,5-bis(trifluoromethyl)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of the reagents involved .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or further nitrated products.
Scientific Research Applications
Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]- involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic and nucleophilic reactions, depending on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-Nitro-3,5-bis(trifluoromethyl)benzene
- 3,5-Bis(trifluoromethyl)nitrobenzene
- 1-Nitro-3-(trifluoromethyl)benzene
Uniqueness
Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]- is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties.
Properties
CAS No. |
57830-56-5 |
|---|---|
Molecular Formula |
C8H3F6NO6S2 |
Molecular Weight |
387.2 g/mol |
IUPAC Name |
1-nitro-3,5-bis(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C8H3F6NO6S2/c9-7(10,11)22(18,19)5-1-4(15(16)17)2-6(3-5)23(20,21)8(12,13)14/h1-3H |
InChI Key |
SSTRHASEQLFCGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


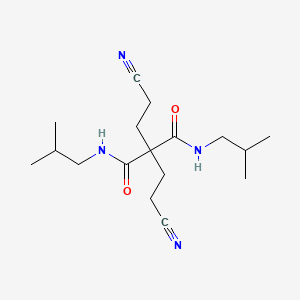
![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)
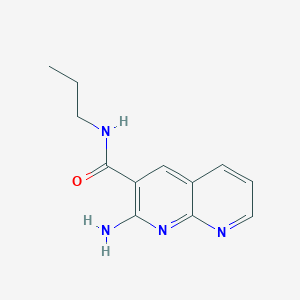

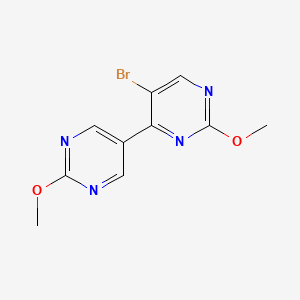
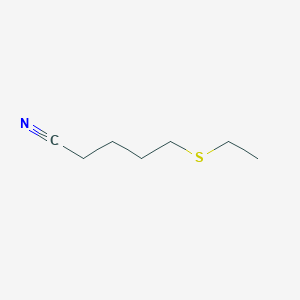
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
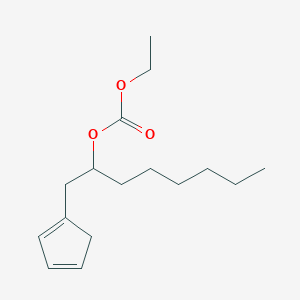
![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)](/img/structure/B14614818.png)
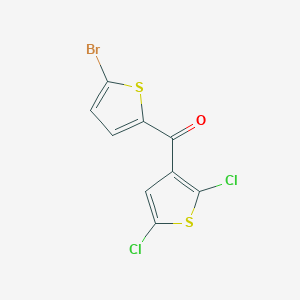
![2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14614841.png)
